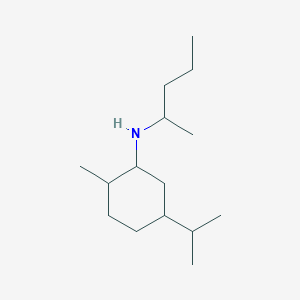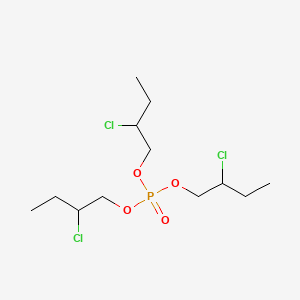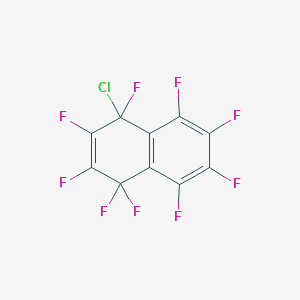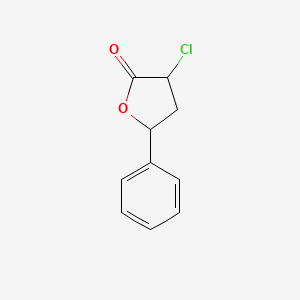
4-Isocyanato-2,6-dimethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isocyanato-2,6-dimethylpyrimidine is a chemical compound characterized by the presence of an isocyanate group attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanato-2,6-dimethylpyrimidine typically involves the reaction of 2,6-dimethylpyrimidine with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Cyclization: Starting with methyl cyanoacetate, urea, and sodium methylate, the initial cyclization forms 2,6-dimethylpyrimidine.
Isocyanation: The 2,6-dimethylpyrimidine is then reacted with phosgene or a similar reagent to introduce the isocyanate group, forming this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Isocyanato-2,6-dimethylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding derivatives.
Polymerization: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and water.
Catalysts: Tertiary amines, tin compounds, and other catalysts to enhance reaction rates.
Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile
Major Products Formed:
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Polyurethanes: Formed by the reaction with polyols
Applications De Recherche Scientifique
4-Isocyanato-2,6-dimethylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles in biological systems.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polyurethanes, which are essential in the manufacture of foams, coatings, adhesives, and elastomers .
Mécanisme D'action
The mechanism of action of 4-Isocyanato-2,6-dimethylpyrimidine primarily involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and readily reacts with nucleophilic species such as amines and alcohols. This reactivity is exploited in various chemical transformations, including the formation of ureas, carbamates, and polyurethanes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparaison Avec Des Composés Similaires
4,6-Dimethylpyrimidine-2-thione: A related compound with a thione group instead of an isocyanate group.
2-Amino-4,6-dimethylpyrimidine: Contains an amino group, offering different reactivity and applications.
4,6-Dimethylpyrimidine-2-thiol: Features a thiol group, used in different chemical and biological contexts
Uniqueness: 4-Isocyanato-2,6-dimethylpyrimidine is unique due to its isocyanate functionality, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it valuable in the synthesis of polyurethanes and other derivatives, setting it apart from compounds with amino, thione, or thiol groups .
Propriétés
Numéro CAS |
72975-47-4 |
|---|---|
Formule moléculaire |
C7H7N3O |
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
4-isocyanato-2,6-dimethylpyrimidine |
InChI |
InChI=1S/C7H7N3O/c1-5-3-7(8-4-11)10-6(2)9-5/h3H,1-2H3 |
Clé InChI |
LSQYGJNVZMKQQY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)C)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14442242.png)



![1,1,1,2,3,3,4,4-Octafluoro-4-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butoxy]-2-(trifluoromethyl)butane](/img/structure/B14442272.png)

![Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14442283.png)
![Diethyl {[dimethyl(propyl)silyl]methyl}propanedioate](/img/structure/B14442296.png)
![Bicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14442297.png)
![O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14442304.png)


